molecular formula C14H22ClNO3 B1433438 [(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl][(4-methoxyphenyl)methyl]amine hydrochloride CAS No. 1803600-52-3

[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl][(4-methoxyphenyl)methyl]amine hydrochloride

Cat. No.: B1433438
CAS No.: 1803600-52-3
M. Wt: 287.78 g/mol
InChI Key: ZKGPUQVFRHNLHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a 1,3-dioxolane ring, which is a type of acetal, a functional group that is often used in organic synthesis to protect a carbonyl group. The compound also contains a secondary amine group, which can participate in a variety of reactions .


Molecular Structure Analysis

The compound has a 1,3-dioxolane ring, a secondary amine group, and a methoxyphenyl group. The 1,3-dioxolane ring and the methoxyphenyl group are likely to contribute to the compound’s polarity .


Chemical Reactions Analysis

The secondary amine group in the compound can participate in a variety of reactions, including alkylation, acylation, and condensation reactions .


Physical And Chemical Properties Analysis

Based on the structure, the compound is likely to be a solid at room temperature. It’s likely to be soluble in organic solvents due to the presence of the 1,3-dioxolane ring and the methoxyphenyl group .

Scientific Research Applications

  • Chiral Auxiliary in Asymmetric Synthesis : This compound has been used as a chiral auxiliary for the asymmetric synthesis of α-hydroxy esters. It facilitates bidentate chelation-controlled alkylation of glycolate enolate, contributing to advancements in asymmetric synthesis (Jung, Ho, & Kim, 2000).

  • Synthesis of Cyclic Phosphonic Analogues : It's involved in the synthesis of novel cyclic phosphonic analogues of chromone, providing insights into the chemistry of cyclic phosphonates and their potential applications (Elż & Slawomir, 1999).

  • Polymerization and Crosslinking : The compound is used in the preparation and polymerization of methacrylates, leading to the creation of polymers with specific properties like low polydispersity and controlled molecular weight. This is significant in the field of polymer chemistry (Beinert, Hild, & Rempp, 1974).

  • Total Synthesis of Norlignans : It plays a role in the stereoselective synthesis of norlignans, which are natural products with potential biological activities. This research contributes to the field of natural product synthesis and pharmacology (Beracierta & Whiting, 1978).

  • Photocrosslinking in Polymers : Its derivatives are studied for photocrosslinking properties in polymers. This research has implications for the development of new materials with specific light-responsive characteristics (Fukuda & Nakashima, 1983).

  • Anionic Polymerization : The compound is used in the anionic polymerization of methacrylates, leading to the production of polymers with unique properties. This has applications in the synthesis of advanced materials (Mori, Hirao, & Nakahama, 1994).

  • Catalysis in Organic Synthesis : It is used in the synthesis of C2-symmetric bisphosphine ligands from tartaric acid. These ligands are important in asymmetric catalysis, which is a crucial area in organic synthesis (Dindaroglu, Dincer, & Schmalz, 2014).

  • Herbicide Development : Research on esters and amides based on this compound has explored their herbicidal activity, contributing to the development of new agricultural chemicals (Raskildina, Yakovenko, Mryasova, & Zlotskii, 2018).

Properties

IUPAC Name

1-(2,2-dimethyl-1,3-dioxolan-4-yl)-N-[(4-methoxyphenyl)methyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3.ClH/c1-14(2)17-10-13(18-14)9-15-8-11-4-6-12(16-3)7-5-11;/h4-7,13,15H,8-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGPUQVFRHNLHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CNCC2=CC=C(C=C2)OC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl][(4-methoxyphenyl)methyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl][(4-methoxyphenyl)methyl]amine hydrochloride
Reactant of Route 3
Reactant of Route 3
[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl][(4-methoxyphenyl)methyl]amine hydrochloride
Reactant of Route 4
Reactant of Route 4
[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl][(4-methoxyphenyl)methyl]amine hydrochloride
Reactant of Route 5
Reactant of Route 5
[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl][(4-methoxyphenyl)methyl]amine hydrochloride
Reactant of Route 6
Reactant of Route 6
[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl][(4-methoxyphenyl)methyl]amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.